2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
CAS No.: 98302-29-5
Cat. No.: VC3728009
Molecular Formula: C15H28O11
Molecular Weight: 384.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98302-29-5 |
|---|---|
| Molecular Formula | C15H28O11 |
| Molecular Weight | 384.38 g/mol |
| IUPAC Name | 2-[4,5-dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C15H28O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h6-22H,2-5H2,1H3 |
| Standard InChI Key | HZJDMJJGLSPWNV-UHFFFAOYSA-N |
| SMILES | CCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
| Canonical SMILES | CCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Introduction
Chemical Structure and Classification
Structural Analysis
2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol belongs to the class of carbohydrate derivatives, specifically a disaccharide with a propoxy group substitution. The core structure consists of two hexose sugar rings connected through a glycosidic linkage, forming a disaccharide scaffold that serves as the molecular backbone. The systematic name indicates that one sugar unit is modified with a propoxy group (-OCH₂CH₂CH₃) at the 6-position, which distinguishes it from related compounds that feature different substituents at this position. Structurally, it is analogous to compounds such as 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, which instead has a phenoxy group at the same position . The molecular architecture of the compound incorporates multiple hydroxyl groups distributed across both sugar units, contributing to its hydrophilic nature and hydrogen-bonding capabilities.
Molecular Composition and Representation
The molecular formula of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol can be estimated based on similar compounds documented in chemical databases. Based on structural analogs, it would likely have a molecular formula of C₁₅H₂₈O₁₁, reflecting the disaccharide core with a propoxy modification. In comparison, the phenoxy-substituted analog has a molecular formula that incorporates the phenyl group, resulting in a different molecular weight of 418.4 g/mol . The IUPAC condensed notation for this compound could be represented as Hex(?1-4)Hex-O-Pr, following the pattern observed in similar structures like Hex(?1-4)Hex-O-Ph for the phenoxy analog and Hex(?1-4)Hex-O-tBu for the tert-butoxy analog . For database representation purposes, the compound would likely have unique identifiers such as an InChI key and SMILES notation, similar to those assigned to structurally related compounds in the PubChem database.
Structural Comparisons with Related Compounds
The structural relationship between 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol and similar compounds provides valuable context for understanding its chemical characteristics. The table below compares key structural features with related compounds identified in chemical databases:
This structural comparison reveals that the target compound differs from its analogs primarily in the nature of the substituent at the 6-position of the oxan ring, while maintaining the core disaccharide structure. These structural similarities suggest that many of the physical and chemical properties would be comparable, with differences arising mainly from the specific characteristics of the propoxy group.
Physicochemical Properties
Physical Properties
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol would likely follow established methods for glycosylation and selective protection-deprotection strategies common in carbohydrate chemistry. A potential synthetic route would begin with appropriately protected glucose units, followed by glycosylation to form the disaccharide linkage, and subsequent selective functionalization to introduce the propoxy group. The first key step would involve the selective protection of all hydroxyl groups except the one at the 6-position of one sugar unit, typically using benzylidene acetals, benzyl ethers, or silyl ethers as protecting groups. The exposed 6-hydroxyl group would then undergo alkylation with an appropriate propyl derivative, such as propyl bromide or propyl tosylate, in the presence of a base like sodium hydride or potassium carbonate. Final deprotection would remove all protecting groups to yield the target compound.
Purification Techniques
Purification of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol would employ techniques commonly used for carbohydrate derivatives. Column chromatography using silica gel would serve as the primary purification method, with solvent systems typically consisting of mixtures of ethyl acetate and methanol in varying proportions. Alternative purification methods might include recrystallization from appropriate solvent mixtures, such as ethanol/water or acetone/hexane systems. For analytical scale purification and characterization, high-performance liquid chromatography (HPLC) would be valuable, particularly using amino or hydrophilic interaction liquid chromatography (HILIC) columns that are well-suited for carbohydrate separation. Quality control analysis would typically involve thin-layer chromatography (TLC) with visualization using sulfuric acid-methanol spray followed by heating, which produces characteristic charring of carbohydrates.
Reaction Scheme and Considerations
The synthesis of the target compound would likely progress through multiple steps with careful attention to regio- and stereoselectivity. A representative reaction scheme might include:
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Protection of starting monosaccharides (e.g., using benzylidene acetals and benzyl ethers)
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Glycosylation reaction to form the protected disaccharide
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Selective deprotection at the 6-position of one sugar unit
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Propylation of the free 6-hydroxyl group using propyl bromide and base
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Global deprotection to remove all protecting groups
Critical considerations during synthesis would include controlling the stereochemistry of the glycosidic linkage, achieving selective functionalization at the desired position, and ensuring complete deprotection without degradation of the carbohydrate skeleton. The purity of the final compound would be assessed using a combination of analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis, with acceptance criteria typically requiring >95% purity for research applications and >99% for pharmaceutical purposes.
Biological Activity and Applications
Research and Industrial Applications
Beyond potential pharmacological applications, 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol could find utility in various research and industrial contexts. In carbohydrate research, such compounds serve as valuable model systems for studying glycosylation processes and carbohydrate-protein interactions that are fundamental to many biological processes. The compound could potentially function as a glycosidase inhibitor, with applications in investigating enzymes involved in carbohydrate metabolism. In materials science, modified carbohydrates have been explored as building blocks for biodegradable polymers and hydrogels with applications in drug delivery systems, tissue engineering scaffolds, and environmentally friendly materials. Additionally, in the food industry, modified disaccharides have been investigated as low-calorie sweeteners, stabilizers, or texture modifiers, though regulatory approval would be required for such applications.
Structure-Activity Relationships
Understanding the structure-activity relationships of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol and related compounds provides insight into how structural modifications influence biological activity. The table below compares structural features with potential biological implications:
| Structural Feature | Potential Biological Implication |
|---|---|
| Disaccharide core | Recognition by carbohydrate-binding proteins; substrate for specific enzymes |
| Propoxy substitution | Enhanced lipophilicity; altered binding to enzyme active sites |
| Multiple hydroxyl groups | Hydrogen bonding capabilities; water solubility; recognition by lectins |
| Glycosidic linkage | Susceptibility to hydrolysis by specific glycosidases |
This structure-activity analysis suggests that the propoxy group may confer unique properties compared to both the unmodified disaccharide and analogs with different substituents, potentially leading to distinct biological activities and applications.
Analytical Methods for Identification and Characterization
Chromatographic Techniques
The identification and characterization of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol would rely on several chromatographic techniques commonly employed for carbohydrate analysis. High-performance liquid chromatography (HPLC) using amino or hydrophilic interaction liquid chromatography (HILIC) columns would be particularly suitable, as these stationary phases interact effectively with the polar hydroxyl groups of carbohydrates. A typical HPLC method might employ a gradient elution with acetonitrile and water, possibly containing a small amount of formic acid or ammonium acetate buffer for improved peak shapes. Detection could be accomplished using refractive index detection, evaporative light scattering detection (ELSD), or charged aerosol detection (CAD), all of which are well-suited for compounds lacking strong chromophores. Gas chromatography would be less suitable for direct analysis due to the compound's low volatility, though derivatization (e.g., trimethylsilylation) could enable GC-MS analysis for additional structural confirmation.
Spectroscopic Methods
Multiple spectroscopic techniques would be employed for comprehensive structural characterization of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol. Nuclear magnetic resonance (NMR) spectroscopy would provide detailed structural information, with ¹H-NMR revealing the proton environments, ¹³C-NMR identifying the carbon framework, and 2D techniques such as COSY, HSQC, and HMBC establishing connectivity and confirming the glycosidic linkage and propoxy substitution. Mass spectrometry, particularly using soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would determine the molecular weight and potentially provide fragmentation patterns useful for structural confirmation. The estimated molecular weight of approximately 384 g/mol would generate characteristic [M+H]⁺ and [M+Na]⁺ ions in positive ionization mode, while negative mode might show [M-H]⁻ ions. Infrared spectroscopy would confirm functional groups, with particular attention to the C-O stretching region that would reveal the ether linkages.
X-ray Crystallography
X-ray crystallographic analysis, if suitable crystals could be obtained, would provide definitive confirmation of the three-dimensional structure of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol. This technique would definitively establish the absolute configuration at all stereogenic centers, the conformation of the sugar rings, and the precise orientation of the propoxy substituent. Growing suitable single crystals might involve slow evaporation from appropriate solvent mixtures, such as ethanol/water or methanol/acetone systems. The crystallographic data would provide valuable information about intermolecular interactions in the solid state, including hydrogen bonding networks that are particularly important in carbohydrate structures. This information would complement solution-phase studies and provide insights into the preferred conformations that might be relevant to biological activity or physical properties.
Current Research and Future Perspectives
Research Trends in Modified Disaccharides
Research involving compounds structurally similar to 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol has been expanding in several directions. Modified disaccharides have gained attention as potential glycosidase inhibitors, with applications in treating metabolic disorders, viral infections, and certain types of cancer. The rational design of such inhibitors often involves systematic modification of hydroxyl groups with various substituents to optimize binding affinity and selectivity. Recent updates to chemical databases, including compounds like 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol (modified as recently as February 15, 2025) and related structures , suggest ongoing interest in this chemical class. Research trends also indicate growing interest in using such compounds as molecular probes for investigating carbohydrate-processing enzymes and carbohydrate-binding proteins, which are involved in numerous biological processes including cell recognition, immune response, and pathogen invasion.
Challenges and Opportunities in Synthesis and Application
The development and application of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol and related compounds face several challenges but also present significant opportunities. A major synthetic challenge involves achieving selective functionalization of specific hydroxyl groups in complex carbohydrate structures, which often requires elaborate protection-deprotection strategies. Recent advances in enzymatic methods, including the use of glycosyltransferases and glycosidases for regio- and stereoselective modifications, offer promising alternatives to traditional chemical synthesis. In terms of applications, the relatively complex structure and synthesis of such compounds may limit large-scale production, but their potential specificity in biological interactions could lead to high-value applications in targeted therapies or diagnostic tools. The development of structure-based design approaches, coupled with computational methods to predict binding affinities and pharmacokinetic properties, represents an opportunity to rationally design optimized derivatives with enhanced biological activities.
Future Research Directions
Future research involving 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol and structurally related compounds could explore several promising directions. One avenue would be comprehensive structure-activity relationship studies to identify the optimal substituents and substitution patterns for specific biological targets or applications. The propoxy group, being intermediate in size and lipophilicity between a methoxy and a butoxy group, might offer a balanced profile of properties that could be systematically explored. Another potential direction involves the investigation of this compound in glycobiology research, particularly as a tool to study carbohydrate-protein interactions that are fundamental to many biological processes. Additionally, the incorporation of this modified disaccharide into more complex oligosaccharides or glycoconjugates could generate novel materials with applications in drug delivery, tissue engineering, or biosensing. The continued development of synthetic methodologies, particularly those that enable selective functionalization with reduced reliance on protecting groups, would significantly advance this field of research.
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